![molecular formula C18H17FN4O2S2 B2913902 3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034554-77-1](/img/structure/B2913902.png)
3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
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Description
3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C18H17FN4O2S2 and its molecular weight is 404.48. The purity is usually 95%.
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Scientific Research Applications
Biological Evaluation of Aryl(thio)carbamoyl Derivatives
Compounds incorporating elements like a piperazine ring and aryl(thio)carbamoyl groups, similar to the core structure of your compound, have been evaluated for their potential as herbicides and plant growth regulators. These compounds showed significant activity against Triticum aestivum, with certain structural elements enhancing herbicidal activity. Additionally, some compounds exhibited cytokinin-like activity, stimulating betacyanin synthesis in Amaranthus caudatus, highlighting their potential in agricultural applications (Stoilkova, Yonova, & Ananieva, 2014).
Antagonist Activity of Bicyclic 1,2,4-Triazol-3(2H)-ones
Derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione, featuring a 4-fluorophenyl group similar to the one in your compound, have been synthesized and evaluated for their antagonist activity against 5-HT2 and alpha 1 receptors. These compounds have shown potent 5-HT2 antagonist activity, suggesting their potential use in neurological and psychiatric disorders (Watanabe et al., 1992).
Antimicrobial and Enzymatic Inhibition Activities
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which share structural similarities with the compound , have been synthesized and screened for their antimicrobial, antilipase, and antiurease activities. Some of these compounds demonstrated good to moderate antimicrobial activity, along with notable antiurease and antilipase activities, indicating their potential therapeutic applications in treating infections and enzyme-related disorders (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Discovery of Novel Small Molecule Agonists
Compounds such as N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine have been identified as novel small molecule agonists for specific receptors, demonstrating potentiation of neuronal-mediated contractions in gastric antrum tissue. These findings highlight the potential of such compounds in gastrointestinal motility disorders (Westaway et al., 2009).
Structural and Theoretical Analysis of Biological Derivatives
Biologically active derivatives of 1,2,4-triazoles have been synthesized and analyzed for their intermolecular interactions, which play a crucial role in their biological activities. These studies provide insights into the design of more effective compounds for various therapeutic applications (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
properties
IUPAC Name |
3-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S2/c19-12-1-3-14(4-2-12)27-11-16(24)22-8-5-13(6-9-22)23-18(25)17-15(20-21-23)7-10-26-17/h1-4,7,10,13H,5-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETZUUVJHXFXNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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